Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C13H17F2N3O2 and its molecular weight is 285.29. The purity is usually 95%.
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Biological Activity
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique bicyclic structure features a pyrazole ring fused to a pyrimidine ring, and it exhibits promising biological activities that warrant further exploration.
- Molecular Formula : C13H17F2N3O2
- Molecular Weight : Approximately 285.29 g/mol
- CAS Number : Not specified in the sources
Biological Activity
Preliminary studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth.
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in antiviral and immunosuppressive therapies .
- Antiviral Properties : Certain pyrazolo derivatives have demonstrated activity against various viral infections, suggesting potential applications in antiviral drug development .
Structure-Activity Relationship (SAR)
The presence of cyclopropyl and difluoromethyl substituents enhances the biological activity of this compound compared to similar structures. For instance:
Compound | Structure Features | Notable Activities |
---|---|---|
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Lacks cyclopropyl and difluoromethyl groups | Antitumor activities reported |
Ethyl 7-difluoromethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | Contains phenyl instead of cyclopropyl | Potential anti-inflammatory properties |
7-(aminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Different substituents on the nitrogen | Antibacterial effects noted |
The unique combination of substituents in this compound may confer distinct pharmacological properties that enhance its therapeutic potential.
Case Studies and Research Findings
- Inhibition of DHODH : Research has demonstrated that this compound exhibits higher activity against DHODH compared to known inhibitors like brequinar and teriflunomide. This suggests its potential use as an immunosuppressive agent and opens avenues for further drug design targeting DHODH inhibition .
- Antiviral Activity : A study highlighted that pyrazolo derivatives can inhibit viral replication effectively. The compound's structural features may contribute to its efficacy against viral targets such as flaviviruses .
- Photophysical Properties : Recent advances in the functionalization of pyrazolo[1,5-a]pyrimidines indicate that these compounds possess significant photophysical properties which can be harnessed in material science applications alongside their medicinal chemistry potential .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h6-7,9-11,17H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOCISZRSNXSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116509 | |
Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-92-8 | |
Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832740-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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